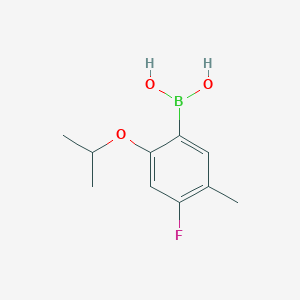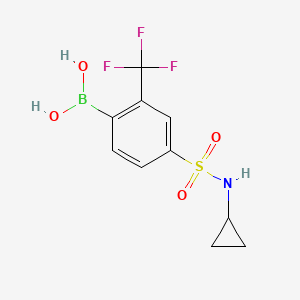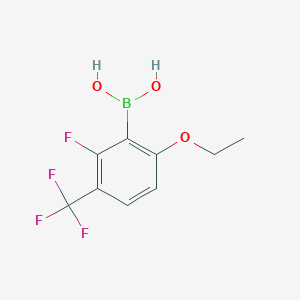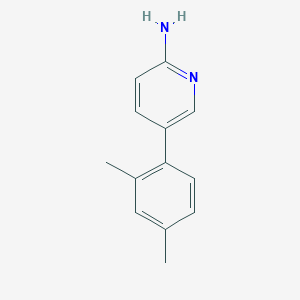
1-methyl-3-octadecylimidazolium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
This compound is a type of ionic liquid, which are known for their unique properties such as low volatility, high thermal stability, and excellent solvation potential . These properties suggest that the compound could interact with a wide range of biological targets.
Mode of Action
Ionic liquids are known to interact with biological systems in various ways, including disrupting cell membranes, denaturing proteins, and altering enzyme activity . The exact interactions would depend on the specific biological target and the environmental conditions.
Biochemical Pathways
Given the broad potential for interaction with biological systems, it’s plausible that this compound could influence multiple pathways, particularly those involving membrane integrity and protein function .
Pharmacokinetics
As an ionic liquid, it’s likely to have low volatility and high thermal stability . These properties could influence its bioavailability and distribution within the body.
Result of Action
Based on the properties of ionic liquids, potential effects could include disruption of cell membranes, denaturation of proteins, and alteration of enzyme activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-3-octadecylimidazolium Tetrafluoroborate. Factors such as temperature, pH, and the presence of other solutes could affect the compound’s solubility, stability, and interactions with biological targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-octadecylimidazolium tetrafluoroborate typically involves the reaction of 1-methylimidazole with octadecyl bromide to form 1-methyl-3-octadecylimidazolium bromide. This intermediate is then reacted with sodium tetrafluoroborate to yield the final product . The reaction conditions often include:
Temperature: Typically conducted at elevated temperatures to facilitate the reaction.
Solvent: Common solvents include acetonitrile or ethanol.
Reaction Time: The reaction may take several hours to complete.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or Continuous Reactors: Depending on the production scale.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-octadecylimidazolium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation are limited.
Reduction: Reduction reactions are less common for this compound.
Substitution: The imidazolium ring can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Solvents: Reactions are often conducted in polar solvents such as acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium derivatives with additional functional groups.
Applications De Recherche Scientifique
1-Methyl-3-octadecylimidazolium tetrafluoroborate has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-octylimidazolium tetrafluoroborate: Similar structure but with a shorter alkyl chain.
1-Butyl-3-methylimidazolium tetrafluoroborate: Another imidazolium-based ionic liquid with different alkyl groups.
1-Decyl-3-methylimidazolium tetrafluoroborate: Features a decyl group instead of an octadecyl group.
Uniqueness
1-Methyl-3-octadecylimidazolium tetrafluoroborate is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This long alkyl chain enhances its hydrophobicity and makes it suitable for specific applications where longer alkyl chains are advantageous .
Propriétés
IUPAC Name |
1-methyl-3-octadecylimidazol-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N2.BF4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21-20-23(2)22-24;2-1(3,4)5/h20-22H,3-19H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMHTCTYQGVABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCCCCCCCCCN1C=C[N+](=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43BF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B6330739.png)













